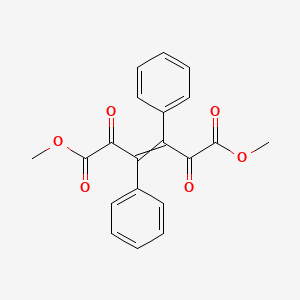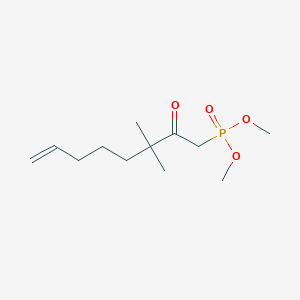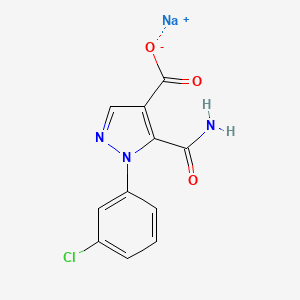
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, an aminocarbonyl group, and a chlorophenyl group
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the functional groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid group but may have different substituents.
Aminocarbonyl-substituted pyrazoles: These compounds have the aminocarbonyl group but may differ in other functional groups.
Chlorophenyl-substituted pyrazoles: These compounds have the chlorophenyl group but may differ in other functional groups
Propriétés
Numéro CAS |
103053-26-5 |
|---|---|
Formule moléculaire |
C11H7ClN3NaO3 |
Poids moléculaire |
287.63 g/mol |
Nom IUPAC |
sodium;5-carbamoyl-1-(3-chlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8ClN3O3.Na/c12-6-2-1-3-7(4-6)15-9(10(13)16)8(5-14-15)11(17)18;/h1-5H,(H2,13,16)(H,17,18);/q;+1/p-1 |
Clé InChI |
PBBBQXUINHENIJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)[O-])C(=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


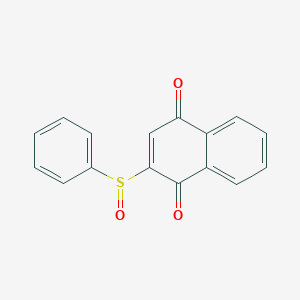

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

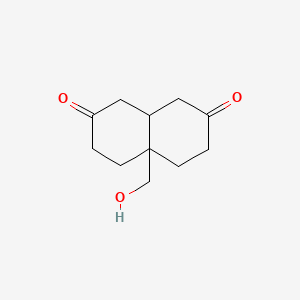
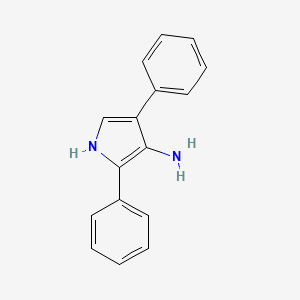
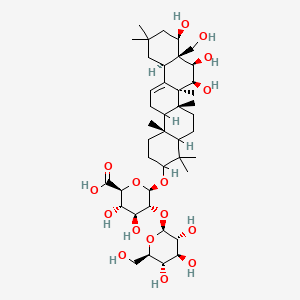
methyl}(trimethyl)silane](/img/structure/B14330977.png)
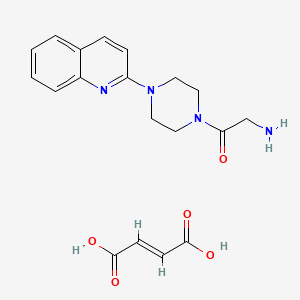

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
